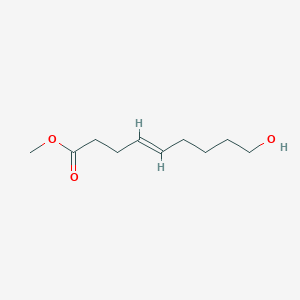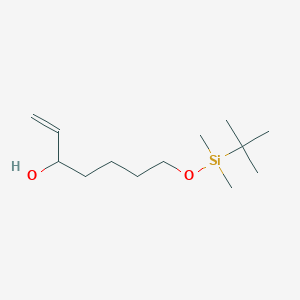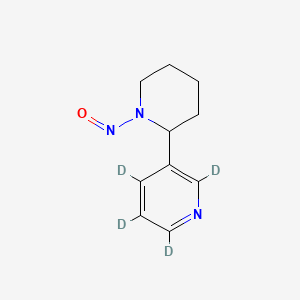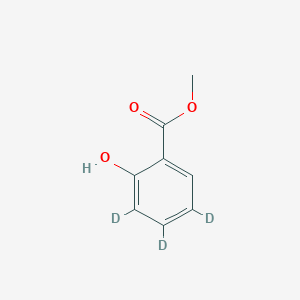
Methyl salicylate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl salicylate-d3, also known as deuterated methyl salicylate, is a derivative of methyl salicylate where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different spectroscopic characteristics compared to non-deuterated methyl salicylate.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl salicylate-d3 can be synthesized through the esterification of salicylic acid-d3 with methanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid. The process can be enhanced using microwave radiation, which significantly improves the reaction rate and yield . The general reaction conditions include heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of deuterated salicylic acid with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions
Methyl salicylate-d3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of an aqueous base, this compound hydrolyzes to form salicylic acid-d3 and methanol.
Esterification: Reacts with alcohols to form different esters.
Oxidation and Reduction: Can undergo oxidation to form salicylic acid derivatives and reduction to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Esterification: Alcohols and acids in the presence of an acid catalyst like sulfuric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Hydrolysis: Salicylic acid-d3 and methanol.
Esterification: Various esters depending on the alcohol used.
Oxidation: Salicylic acid derivatives.
Scientific Research Applications
Methyl salicylate-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its distinct spectroscopic properties.
Medicine: Utilized in the formulation of topical analgesics and anti-inflammatory agents.
Industry: Used as a flavoring agent in food and beverages, and as a fragrance in cosmetics.
Mechanism of Action
Methyl salicylate-d3 exerts its effects primarily through its conversion to salicylic acid-d3 in biological systems. Salicylic acid is known to inhibit cyclooxygenase enzymes, thereby reducing the formation of prostaglandins, which are involved in inflammation and pain . This mechanism is similar to that of non-deuterated methyl salicylate.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: The non-deuterated form, commonly used in topical pain relievers and as a flavoring agent.
Salicylic acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Acetylsalicylic acid (Aspirin): A derivative of salicylic acid, used as an analgesic and anti-inflammatory drug.
Uniqueness
Methyl salicylate-d3 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties that are useful in research applications. This isotopic labeling allows for more precise tracking and analysis in various chemical and biological studies.
Properties
IUPAC Name |
methyl 3,4,5-trideuterio-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHQGOLLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1)C(=O)OC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
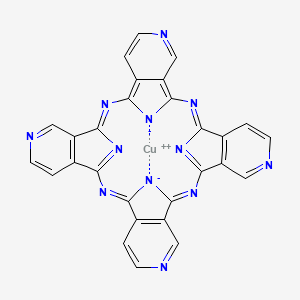
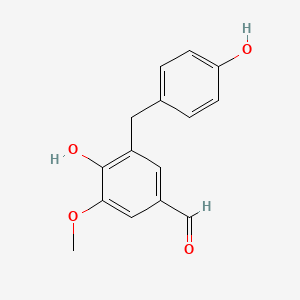
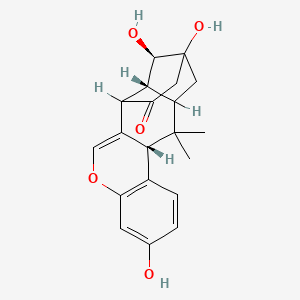
![2-Amino-1-[2-(1-methylethyl) pyrazolo[1,5-a] pyridin-3-yl]-1-propanone hydrochloride](/img/new.no-structure.jpg)
